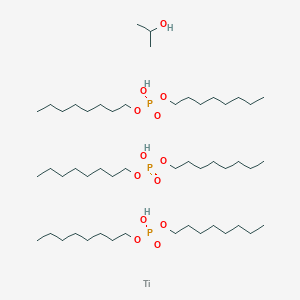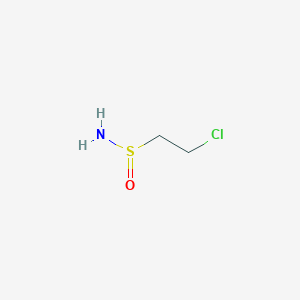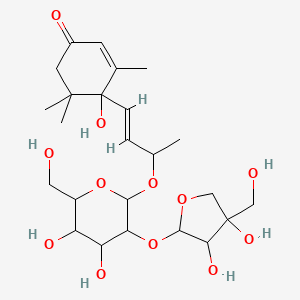
Cyclopentylmethyl 2-aminopropanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine cyclopentylmethyl ester hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is a derivative of L-Alanine, an amino acid, and is often used in various chemical and biological research applications. This compound is known for its unique structure, which includes a cyclopentylmethyl ester group attached to the L-Alanine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine cyclopentylmethyl ester hydrochloride typically involves the esterification of L-Alanine with cyclopentylmethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of L-Alanine cyclopentylmethyl ester hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine cyclopentylmethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Cyclopentylmethyl carboxylic acid.
Reduction: Cyclopentylmethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
L-Alanine cyclopentylmethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand enzyme specificity and activity.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Alanine cyclopentylmethyl ester hydrochloride involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release L-Alanine and cyclopentylmethanol. L-Alanine is then involved in various metabolic pathways, including protein synthesis and energy production. The cyclopentylmethanol can be further metabolized or excreted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Alanine methyl ester hydrochloride
- L-Alanine ethyl ester hydrochloride
- L-Alanine isopropyl ester hydrochloride
Uniqueness
L-Alanine cyclopentylmethyl ester hydrochloride is unique due to the presence of the cyclopentylmethyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable tool in research and industrial applications.
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
cyclopentylmethyl 2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(10)9(11)12-6-8-4-2-3-5-8;/h7-8H,2-6,10H2,1H3;1H |
Clé InChI |
LYMHFVGYAXLGFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCC1CCCC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid](/img/structure/B12310782.png)
![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)



![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)



![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)
